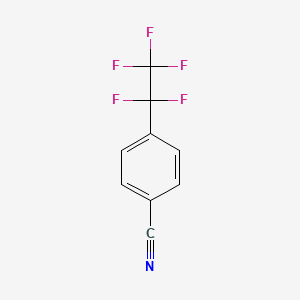

4-(Pentafluoroethyl)benzonitrile

Descripción general

Descripción

4-(Pentafluoroethyl)benzonitrile is a polyfluorinated aromatic compound that is structurally related to various benzonitrile derivatives studied for their unique properties and applications. While the specific compound is not directly discussed in the provided papers, its structural analogs have been investigated for their potential in high-performance materials, such as electrolyte additives in lithium-ion batteries, liquid crystals, and luminescent materials.

Synthesis Analysis

The synthesis of polyfluorinated benzonitrile derivatives often involves halogen exchange reactions, as seen in the preparation of functionalized phthalocyanines, where a para-fluorine atom is displaced using potassium carbonate in DMF . Similarly, pentafluoro- and pentachloro-benzonitrile N-oxides are prepared from corresponding pentahalogenobenzaldehyde oximes . These methods could potentially be adapted for the synthesis of this compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of polyfluorinated benzonitriles is characterized by the presence of strong electronegative fluorine atoms, which can influence the geometry and electronic distribution of the aromatic ring . For instance, 4-(Trifluoromethyl)benzonitrile exhibits a slightly deformed aromatic ring due to the presence of electronegative groups . This deformation could be expected in this compound as well, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

Polyfluorinated benzonitriles can participate in various chemical reactions, including cycloadditions, as demonstrated by the reactions of pentafluoro- and pentachloro-benzonitrile N-oxides with styrene and phenylacetylene . The presence of fluorine atoms can also lead to unique reactivity patterns, such as the formation of protective films on electrode surfaces in lithium-ion batteries . These reactivities suggest that this compound could also engage in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of polyfluorinated benzonitriles are influenced by their molecular structure. For example, the presence of perfluoroalkyl groups can impart notable smectic properties to benzonitrile derivatives, as observed in liquid-crystalline studies . The optical nonlinearity of certain benzonitrile compounds under thermal conditions indicates potential applications in self-organized patterning . Additionally, the introduction of pentafluorophenyl groups can lead to the formation of supramolecular architectures with distinct packing motifs . These findings suggest that this compound could exhibit similar properties, making it a candidate for advanced material applications.

Aplicaciones Científicas De Investigación

Electrolyte Additive for High Voltage Lithium Ion Batteries

- 4-(Trifluoromethyl)-benzonitrile (4-TB), a compound similar to 4-(Pentafluoroethyl)benzonitrile, has been explored as a novel electrolyte additive for the LiNi 0.5 Mn 1.5 O 4 cathode in high voltage lithium-ion batteries. The inclusion of 4-TB significantly enhances the cyclic stability of the battery, showing better capacity retention compared to using a base electrolyte. This improvement is due to the formation of a protective film on the cathode that inhibits electrolyte oxidation and manganese dissolution, as demonstrated by various analytical techniques (Huang et al., 2014).

Corrosion Inhibition in Acidic Medium

- Benzonitrile derivatives, including compounds structurally related to this compound, have been evaluated as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit excellent corrosion inhibition, with studies combining experimental methods and computational simulations to understand their effectiveness. The adsorption of these inhibitors on mild steel surfaces obeys Langmuir's adsorption isotherm, suggesting a strong interaction between the inhibitor molecules and the steel surface (Chaouiki et al., 2018).

Solvent Dependence in Charge Transfer Dynamics

- The behavior of compounds like 4-(Dimethylamino)benzonitrile, which are structurally similar to this compound, has been studied to understand the solvent dependence of charge transfer dynamics. These studies are crucial for comprehending the complex processes involved in photoinduced charge transfer, a mechanism vital in many chemical and biological systems. The research highlights how solvent properties can influence the efficiency and mechanism of charge transfer in such molecular systems (Dahl et al., 2005).

Photoelectron Spectroscopy of Perfluoro Derivatives

- Photoelectron spectroscopy has been used to study the electronic structure of benzonitrile and its perfluoro derivatives, including compounds related to this compound. This research provides insights into the electronic properties and reactivity of these molecules, which are essential for various applications in materials science and organic chemistry (Neijzen & Lange, 1978).

Synthesis and Characterization in Organic Chemistry

- The synthesis and characterization of benzonitrile derivatives, including those structurally similar to this compound, are vital in the field of organic chemistry. These compounds are important intermediates for various pharmaceuticals and have been synthesized through environmentally friendly methods. Their structural confirmation is done using techniques like MS, IR, and NMR (Zhang, 2012).

Photoinduced Charge-Transfer Studies

- Detailed studies on molecules like 4-(Dimethylamino)benzonitrile, akin to this compound, focus on understanding the photoinduced charge-transfer process. These studies, often using techniques like femtosecond stimulated Raman spectroscopy, shed light on the ultrafast dynamics of charge transfer, crucial in photophysical and photochemical applications (Rhinehart et al., 2012).

Safety and Hazards

Propiedades

IUPAC Name |

4-(1,1,2,2,2-pentafluoroethyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F5N/c10-8(11,9(12,13)14)7-3-1-6(5-15)2-4-7/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTEHQGJAXQGXIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F5N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60563888 | |

| Record name | 4-(Pentafluoroethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

128273-61-0 | |

| Record name | 4-(Pentafluoroethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-oxobenzo[cd]indol-1(2H)-yl)propanoic acid](/img/structure/B3023513.png)

![1-(4-[4-(1H-Pyrrol-1-YL)phenoxy]phenyl)-1H-pyrrole](/img/structure/B3023517.png)